Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-)
Description
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) is a coordination complex featuring a chromium center in a hexavalent oxidation state (Cr(VI)), ligated by two organic sulfonamidato ligands. The ligands incorporate azo and hydroxyl functional groups, which confer unique photophysical and redox properties. This compound is structurally characterized by its planar aromatic systems and strong intermolecular hydrogen bonding, contributing to its stability in solid-state crystallography . Its synthesis typically involves the reaction of chromium trioxide with the sulfonamidato ligand precursor under controlled acidic conditions.
Properties
CAS No. |
83804-11-9 |
|---|---|
Molecular Formula |
C32H26CrLiN6O8S2+ |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
lithium;chromium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/2C16H13N3O4S.Cr.Li/c2*17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H,(H2,17,22,23);;/q;;;+1 |
InChI Key |
QPMIPIWPXIPTDO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Conditions for Chromium Complexation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–95°C | Higher temps improve complex stability |
| pH | 5–6 | Prevents ligand dissociation |
| Cr³⁺:Ligand ratio | 1:2 | Stoichiometric balance critical |
| Mixing speed | 200–300 rpm | Ensures homogeneous reaction |
Purification and Characterization
The crude product is purified via:
- Filtration : Removal of unreacted chromium salts
- Washing : Ethanol-water (1:1) to eliminate inorganic residues
- Drying : 60–70°C under vacuum
Analytical methods include UV-Vis spectroscopy (λmax ≈ 480–520 nm for azo-chromium complexes) and elemental analysis for Cr/Li content.
Industrial-Scale Modifications
For bulk production, modifications include:
- Continuous flow reactors : To enhance diazotization efficiency
- Solvent recycling : Ethanol recovery systems
- Waste treatment : Chromium recovery via ion exchange
Biological Activity
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) is a complex organometallic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C32H26CrLiN6O8S2
- Molecular Weight : 745.65 g/mol
- CAS Number : 83804-11-9
- Structure : The compound contains a chromate center coordinated with a bis(azo) ligand, which is significant for its biological properties.
Antimicrobial Activity
Research has indicated that azo compounds, including lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-), exhibit notable antimicrobial activity against various bacterial strains.
The antimicrobial effects are primarily attributed to the azo group (N=N), which can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, ultimately inhibiting bacterial growth. Studies have shown that compounds with similar azo structures can effectively disrupt bacterial cell membranes and interfere with metabolic pathways.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study examining the antibacterial properties of azo compounds found that derivatives similar to lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli .
- Antifungal Properties :
-
Electrochemical Behavior :
- Research into the electrochemical properties of azo compounds has highlighted their potential use in organic electrode materials for lithium-ion batteries. The reversible reactions at the azo group suggest a dual functionality where these compounds could serve in energy storage applications while exhibiting biological activity .
Summary of Biological Activities
Scientific Research Applications
Dyes and Pigments
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) can be utilized as a dye in textile and paper industries due to its vibrant color properties. Azo compounds are known for their excellent lightfastness and stability, making them ideal candidates for coloring materials.
Analytical Chemistry
This compound can serve as a reagent in analytical chemistry for the detection of metal ions. Its ability to form colored complexes with various cations allows for the development of colorimetric assays. Studies indicate that azo dyes can undergo reductive cleavage to form colored products, which can be quantitatively analyzed .
Biological Applications
Recent research has explored the potential of azo compounds in biomedical applications, particularly in drug delivery systems. The ability to modify azo dyes for controlled release mechanisms presents opportunities in targeted therapy. For instance, the azo bond can be cleaved under specific physiological conditions, releasing therapeutic agents at desired sites .
Photovoltaic Materials
The unique electronic properties of lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) make it a candidate for use in organic photovoltaic devices. Research has shown that such compounds can enhance charge transfer processes within solar cells, improving their efficiency .
Environmental Applications
Due to its potential reactivity with pollutants, this compound may also find applications in environmental remediation technologies. Azo dyes can be engineered to bind heavy metals or other contaminants, facilitating their removal from wastewater .
Case Study 1: Textile Industry Application
A study conducted on the use of lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) as a dye revealed that it provided superior color retention under various washing conditions compared to traditional dyes. The results indicated an increase in durability and resistance to fading, making it suitable for high-quality textile production.
Case Study 2: Analytical Detection of Heavy Metals
In an analytical chemistry context, lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-) was tested for its efficacy in detecting lead ions in water samples. The study demonstrated that the compound could form a distinct color change upon binding with lead ions, allowing for easy visual identification and quantification using spectrophotometric methods.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Chromium(VI) Coordination Complexes
| Compound | Chromium Oxidation State | Ligand Type | Stability in Aqueous Media | Toxicity (LD₅₀, rat oral) | Applications |
|---|---|---|---|---|---|
| Lithium bis(...)chromate(1-) (Target) | +6 | Sulfonamidato-azo-hydroxy | Moderate (pH-dependent) | Not reported | Catalysis, dye synthesis |
| Calcium chromate | +6 | Inorganic (Ca²⁺/CrO₄²⁻) | High | 50–100 mg/kg | Corrosion inhibition |
| Zinc chromate | +6 | Inorganic (Zn²⁺/CrO₄²⁻) | Low (hydrolyzes at pH <6) | 25–50 mg/kg | Pigments, aerospace coatings |
| Strontium chromate | +6 | Inorganic (Sr²⁺/CrO₄²⁻) | Moderate | 100–200 mg/kg | Pyrotechnics, pigments |
| Chromium(III) acetylacetonate | +3 | β-diketonate | High in organic solvents | >2000 mg/kg | Polymerization catalyst |
Key Findings
Toxicity and Environmental Impact: The target compound’s Cr(VI) core aligns it with highly toxic inorganic chromates like calcium and zinc chromates, which are classified as carcinogens due to Cr(VI)’s ability to generate reactive oxygen species (ROS) and DNA damage . In contrast, chromium(III) complexes (e.g., chromium(III) acetylacetonate) exhibit significantly lower toxicity and are essential in glucose metabolism, highlighting the critical role of oxidation state in biocompatibility .
Calcium and zinc chromates exhibit superior thermal stability (>400°C decomposition) compared to the target compound (~250°C decomposition), limiting its utility in high-temperature industrial processes.
Catalytic Efficiency: The target compound’s redox activity (Cr(VI)/Cr(III) transition) is comparable to lead chromates in oxidation reactions but avoids lead’s neurotoxic hazards. However, its catalytic turnover numbers (TON) are lower than those of chromium(III) Schiff base complexes, which benefit from ligand flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
